3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines, and alcohols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methoxybenzyl)oxy]piperidine
- 2-Methoxybenzyl chloride
- Piperidine derivatives
Uniqueness
3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxybenzyl group provides additional stability and reactivity compared to other piperidine derivatives .
Properties
CAS No. |
1185299-00-6 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-7-3-2-5-11(13)10-16-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |
InChI Key |
BHNXWKXKISGWNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2CCCNC2.Cl |
Origin of Product |
United States |
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